molecular formula C9H15BrO2 B6247951 tert-butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis CAS No. 2408964-32-7

tert-butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis

Cat. No.: B6247951
CAS No.: 2408964-32-7
M. Wt: 235.12 g/mol
InChI Key: DLQJEXRFXQKXIE-UHFFFAOYSA-N
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Description

tert-Butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis is an organic compound that features a cyclobutane ring substituted with a bromine atom and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis typically involves the bromination of cyclobutane derivatives followed by esterification. One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method allows for the smooth formation of the tert-butyl ester group through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This approach offers a more efficient, versatile, and sustainable process compared to traditional batch methods . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Bases: Strong bases such as potassium tert-butoxide are used in elimination reactions to facilitate the removal of the bromine atom and the formation of double bonds.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include alcohols, ethers, or amines.

    Elimination Products: The major products of elimination reactions are alkenes, formed through the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms.

Scientific Research Applications

tert-Butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1s,3s)-3-chlorocyclobutane-1-carboxylate, cis: Similar in structure but with a chlorine atom instead of bromine.

    tert-Butyl (1s,3s)-3-iodocyclobutane-1-carboxylate, cis: Similar in structure but with an iodine atom instead of bromine.

Uniqueness

tert-Butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis is unique due to the specific reactivity of the bromine atom, which is more reactive in substitution and elimination reactions compared to chlorine and iodine. This makes it a valuable compound in organic synthesis for the formation of various products through different reaction pathways.

Properties

CAS No.

2408964-32-7

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

tert-butyl 3-bromocyclobutane-1-carboxylate

InChI

InChI=1S/C9H15BrO2/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7H,4-5H2,1-3H3

InChI Key

DLQJEXRFXQKXIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)Br

Purity

95

Origin of Product

United States

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